molecular formula C19H20FN5O B3816835 2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide

2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide

Cat. No.: B3816835
M. Wt: 353.4 g/mol
InChI Key: VAEGYPAEGNXCQU-UHFFFAOYSA-N
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Description

2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and an imidazolylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. The starting materials may include 4-fluoroaniline, dimethylamine, and 2-imidazol-1-ylpyridine. The synthesis may proceed through the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting 4-fluoroaniline with acetic anhydride under acidic conditions to form 4-fluoroacetanilide.

    Introduction of the dimethylamino group: The 4-fluoroacetanilide can be reacted with dimethylamine in the presence of a suitable catalyst to introduce the dimethylamino group.

    Attachment of the imidazolylpyridinyl group: The final step involves the reaction of the intermediate with 2-imidazol-1-ylpyridine under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)-2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
  • 2-(dimethylamino)-2-(4-bromophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide

Uniqueness

The uniqueness of 2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for example, can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O/c1-24(2)17(14-5-7-16(20)8-6-14)19(26)23-12-15-4-3-9-22-18(15)25-11-10-21-13-25/h3-11,13,17H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEGYPAEGNXCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)F)C(=O)NCC2=C(N=CC=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
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2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
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2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
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2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
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2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
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2-(dimethylamino)-2-(4-fluorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide

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